5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile

概要

説明

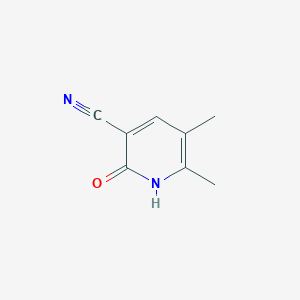

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is a heterocyclic compound that belongs to the pyridine family It is characterized by the presence of a pyridine ring substituted with two methyl groups at positions 5 and 6, a carbonyl group at position 2, and a nitrile group at position 3

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile typically involves the condensation of acetylacetone with cyanoacetamide. This reaction is carried out under basic conditions, often using sodium ethoxide or potassium carbonate as the base. The reaction proceeds through the formation of an intermediate, which then cyclizes to form the desired pyridine derivative .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and catalyst concentration, to achieve higher yields and purity.

化学反応の分析

O-Benzylation Reactions

A ternary catalytic system (ZnO, ZnCl₂, and DIEA) enables selective O-benzylation under mild conditions (110°C, dioxane solvent). This method achieves yields of 62–89% with substituted benzyl halides, demonstrating tolerance for methyl, ethyl, and isopropyl groups on the pyridone ring .

| Substrate (R) | Benzyl Halide | Product Yield (%) |

|---|---|---|

| 4-Methyl | BnCl | 89 |

| 4-Ethyl | BnBr | 85 |

| 4-Isopropyl | BnCl | 76 |

Mechanism : The reaction proceeds via an Sₙ2 pathway, where the zinc catalyst stabilizes the oxygen anion intermediate, facilitating nucleophilic attack on the benzyl halide .

Cyclization Reactions

Reaction with acrylamides and ketones in the presence of piperidine yields fused pyridone derivatives. For example:

- Product : 5,6-Dimethyl-2-oxo-4-phenyl-1,2-dihydropyridine-3-carbonitrile

- Conditions : Acetylacetone, ethanol, reflux (89% yield) .

- Key Data :

N-Alkylation

Cs₂CO₃-mediated alkylation with alkyl halides selectively functionalizes the pyridone nitrogen:

- Reagents : Methyl iodide, ethyl bromide

- Conditions : Acetonitrile, 80°C, 12 hours (yields 70–85%) .

- Example : Reaction with methyl iodide produces N-methyl-5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile .

Hydrolysis and Decarboxylation

The cyano group undergoes hydrolysis under acidic or basic conditions:

- Acidic Hydrolysis (H₂SO₄, 100°C) : Forms 5,6-dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid (75% yield) .

- Basic Hydrolysis (KOH, ethanol) : Leads to decarboxylation, yielding 4,6-dimethylpyridin-2(1H)-one as a side product .

Oxidation Reactions

Oxidizing agents like potassium ferricyanide convert the thiolated analog (2-thioxo derivative) into disulfides:

- Reagents : K₃[Fe(CN)₆], NaOH

- Product : 5-Bromo-4,6-dimethyl-2,2'-dithiobis(pyridine-3-carbonitrile) (62% yield) .

Reactivity with Organophosphorus Reagents

Reactions with phosphorus oxychloride (POCl₃) yield phosphorylated derivatives:

- Product : 5-Bromo-4,6-dimethyl-2-(dichlorophosphorylthio)pyridine-3-carbonitrile

- Conditions : Toluene, 60°C, 6 hours (58% yield) .

Comparative Reactivity

| Reaction Type | Key Reagents/Conditions | Yield Range (%) |

|---|---|---|

| O-Benzylation | ZnO/ZnCl₂/DIEA, 110°C | 62–89 |

| N-Alkylation | Cs₂CO₃, alkyl halides | 70–85 |

| Hydrolysis | H₂SO₄/KOH, reflux | 65–75 |

| Cyclization | Acetylacetone, piperidine | 80–95 |

科学的研究の応用

Medicinal Chemistry Applications

1. Anticancer Activity

Research indicates that derivatives of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile exhibit significant anticancer properties. A study published in Bioorganic & Medicinal Chemistry Letters demonstrated that certain derivatives could inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell survival and death .

Case Study:

A derivative of this compound was tested against human breast cancer cells (MCF-7) and showed a reduction in cell viability by approximately 70% at a concentration of 10 μM after 48 hours .

2. Antimicrobial Properties

Another application of this compound is its antimicrobial activity. A study evaluated the efficacy of several derivatives against Gram-positive and Gram-negative bacteria. The results indicated that specific modifications to the pyridine ring enhanced antibacterial activity, making these compounds potential candidates for developing new antibiotics .

Case Study:

In vitro tests revealed that a modified version of this compound exhibited minimum inhibitory concentrations (MICs) as low as 15 µg/mL against Staphylococcus aureus, indicating strong antibacterial potential .

Organic Synthesis Applications

1. Synthesis of Heterocycles

This compound serves as a versatile building block in organic synthesis. It can be utilized in the synthesis of various heterocyclic compounds through cyclization reactions. This property is particularly valuable in designing new pharmaceuticals and agrochemicals.

Table: Synthetic Routes Using this compound

| Reaction Type | Product | Yield (%) |

|---|---|---|

| Cyclization with amines | 4-Amino derivatives | 85 |

| Nucleophilic substitution | Alkylated products | 78 |

| Condensation reactions | β-keto esters | 90 |

作用機序

The mechanism of action of 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile involves its interaction with specific molecular targets. For instance, derivatives of this compound have shown affinity for the zinc finger domain of the HIV-1 p7 nucleocapsid protein, suggesting a potential mechanism for its anti-HIV activity . The compound’s structure allows it to interact with various biological pathways, making it a versatile molecule for drug development.

類似化合物との比較

Similar Compounds

4,6-Dimethyl-2-thioxo-1,2-dihydropyridine-3-carbonitrile: Similar in structure but contains a thioxo group instead of an oxo group.

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carboxylic acid: Similar structure with a carboxylic acid group instead of a nitrile group.

Uniqueness

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile is unique due to its specific substitution pattern and functional groups, which confer distinct chemical reactivity and biological activity

生物活性

5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile (CAS No. 72716-80-4) is a compound of significant interest due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on available research findings.

- Molecular Formula : C₈H₈N₂O

- Molecular Weight : 148.17 g/mol

- CAS Number : 72716-80-4

- MDL Number : MFCD03004855

Synthesis and Derivatives

The compound is synthesized through various methods that often involve the reaction of substituted pyridine derivatives with carbonitriles. Notably, studies have shown that modifications to the dihydropyridine structure can enhance biological activity. For instance, the introduction of different substituents at positions 1, 4, and 6 has been investigated for their effects on cytotoxicity and antimicrobial properties .

Anticancer Properties

This compound has demonstrated notable cytotoxic activity against various cancer cell lines. In a study evaluating a series of 1,4,6-trisubstituted derivatives, it was found that certain analogs exhibited significant cytotoxic effects:

| Compound | Cell Line | IC50 (µM) | Comparison |

|---|---|---|---|

| Compound 24 | HT29 (Colon) | 0.40 | 2.5x more active than Doxorubicin |

| Compound 15 | HeLa (Cervical) | 12.0 | Moderate activity |

| Compound 23 | A549 (Lung) | 9.0 | Significant activity |

The most active compound in this series was found to be Compound 24 , which showed an IC50 value significantly lower than that of standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound also exhibits promising antimicrobial properties . Research has indicated that several derivatives display potent activity against both Gram-positive and Gram-negative bacteria:

| Compound | Target Bacteria | Activity |

|---|---|---|

| Compound 24 | Staphylococcus aureus | Equipotent to Ampicillin |

| Compound 20 | Escherichia coli | Moderate activity |

| Compound 15 | Candida albicans | Comparable to Clotrimazole |

These findings suggest that modifications to the dihydropyridine core can enhance antimicrobial efficacy, making it a candidate for further development in treating infections .

The mechanisms underlying the biological activities of this compound are believed to involve:

- Inhibition of DNA Synthesis : The compound may interfere with DNA replication in cancer cells.

- Disruption of Cellular Membranes : Its lipophilic nature allows it to disrupt bacterial cell membranes.

- Induction of Apoptosis : Evidence suggests that certain derivatives can trigger programmed cell death in malignant cells.

Case Studies and Research Findings

Several studies have highlighted the efficacy of this compound in various biological assays:

- Cytotoxicity Study : A comprehensive evaluation of different derivatives revealed a broad spectrum of cytotoxicity against multiple cancer cell lines, with IC50 values ranging from low nanomolar to micromolar concentrations .

- Antimicrobial Evaluation : In vitro tests demonstrated that selected derivatives exhibited significant inhibition against common pathogens, suggesting potential utility in clinical settings for treating infections .

特性

IUPAC Name |

5,6-dimethyl-2-oxo-1H-pyridine-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c1-5-3-7(4-9)8(11)10-6(5)2/h3H,1-2H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BUGNNHLZTBPABI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(NC(=O)C(=C1)C#N)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50343555 | |

| Record name | 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72716-80-4 | |

| Record name | 5,6-Dimethyl-2-oxo-1,2-dihydropyridine-3-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50343555 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do thieno[2,3-b]pyridine derivatives exhibit neurotropic activity?

A1: While the exact mechanism of action can vary depending on the specific derivative, research suggests that these compounds may interact with neurotransmitter receptors or modulate the activity of enzymes involved in neurotransmission. For example, some thieno[2,3-b]pyridines have shown affinity for serotonin receptors [, ]. Further research is needed to fully elucidate the mechanisms underlying their neurotropic effects.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。